molecular formula C17H22O6 B13439542 Toddalolactone 3'-O-methyl ether (6-(2-Hydroxy-3-methoxy-3-methylbutyl)-5,7-dimethoxycoumarin)

Toddalolactone 3'-O-methyl ether (6-(2-Hydroxy-3-methoxy-3-methylbutyl)-5,7-dimethoxycoumarin)

Cat. No.: B13439542
M. Wt: 322.4 g/mol
InChI Key: OWHTXFVUUCBRRM-CQSZACIVSA-N
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Description

Toddalolactone 3'-O-methyl ether (6-(2-Hydroxy-3-methoxy-3-methylbutyl)-5,7-dimethoxycoumarin) is a coumarin derivative characterized by a unique substitution pattern. Its molecular formula is C₁₆H₂₀O₆, and it features methoxy groups at positions 5 and 7 of the coumarin core, along with a 2-hydroxy-3-methoxy-3-methylbutyl side chain at position 6 . The compound’s stereochemistry is defined by the (2R)-configuration of the dihydroxy-3-methylbutyl moiety. This structural complexity contributes to its bioactivity, particularly its reported inhibition of plasminogen activator inhibitor-1 (PAI-1), a key regulator of fibrinolysis .

Properties

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

IUPAC Name

6-[(2R)-2-hydroxy-3-methoxy-3-methylbutyl]-5,7-dimethoxychromen-2-one

InChI

InChI=1S/C17H22O6/c1-17(2,22-5)14(18)8-11-12(20-3)9-13-10(16(11)21-4)6-7-15(19)23-13/h6-7,9,14,18H,8H2,1-5H3/t14-/m1/s1

InChI Key

OWHTXFVUUCBRRM-CQSZACIVSA-N

Isomeric SMILES

CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)OC

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Coumarin Core Construction

The coumarin skeleton is typically synthesized via classical methods such as the Pechmann condensation, Knoevenagel condensation, or Perkin reaction, depending on the substitution pattern desired.

  • Pechmann Condensation : This acid-catalyzed reaction between phenols and β-ketoesters is widely used for coumarin synthesis. For example, 7-hydroxy-4-methyl coumarin can be synthesized by reacting resorcinol with ethyl acetoacetate in concentrated sulfuric acid at low temperatures (5-10 °C), yielding the coumarin core with hydroxy substitution.

  • Claisen Rearrangement : Allyl phenyl ethers can be converted to ortho-allylphenols via Claisen rearrangement, which is useful for introducing side chains ortho to hydroxy groups on the coumarin ring. This rearrangement can be catalyzed thermally or by Lewis acids such as boron trifluoride or zinc chloride, and can proceed under mild conditions with acid catalysts like trifluoroacetic acid.

Preparation of the 2-Hydroxy-3-methoxy-3-methylbutyl Side Chain

The side chain in Toddalolactone 3'-O-methyl ether contains a hydroxy group, a methoxy group, and a methyl substituent on a butyl chain. Selective methylation of glycerol derivatives is a relevant step here:

  • Selective O-Methylation of Glycerol Derivatives : Using potassium carbonate (K2CO3) as a base in methanol under sub/supercritical conditions (around 220 °C) allows regioselective methylation of glycerol to form 3-methoxypropan-1,2-diol with yields up to 39%. The reaction parameters such as glycerol concentration and base amount critically influence the yield.

This methodology can be adapted to selectively methylate hydroxyl groups on the side chain precursor to achieve the 3-methoxy substitution.

Assembly of Toddalolactone 3'-O-methyl ether

A plausible synthetic route to Toddalolactone 3'-O-methyl ether involves:

  • Synthesizing the 5,7-dimethoxycoumarin core by methylation of hydroxy groups on the coumarin ring after initial coumarin synthesis.

  • Introducing the 2-hydroxy-3-methoxy-3-methylbutyl side chain at position 6 of the coumarin via Claisen rearrangement of an appropriate allyl ether intermediate or through nucleophilic substitution reactions.

  • Final purification and characterization to confirm the structure and purity.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Pechmann condensation Resorcinol + Ethyl acetoacetate, H2SO4, 5-10 °C ~85 Coumarin core with hydroxy substitution
Methylation of coumarin OH Methyl iodide or dimethyl sulfate, base Variable To obtain 5,7-dimethoxycoumarin
Selective O-methylation Glycerol + K2CO3, Methanol, 220 °C, 15 h ~39 For side chain methoxy group synthesis
Claisen rearrangement Allyl phenyl ether, reflux in chlorobenzene or Lewis acid catalysis High To introduce side chain at ortho position

Research Findings and Literature Evaluation

  • The Pechmann condensation remains a robust and high-yielding method for synthesizing hydroxy-substituted coumarins, which can be further methylated to obtain dimethoxy derivatives.

  • Claisen rearrangement is a key reaction for regioselective functionalization of coumarins, enabling the introduction of complex side chains such as the 2-hydroxy-3-methoxy-3-methylbutyl group found in Toddalolactone 3'-O-methyl ether.

  • Selective O-methylation under supercritical methanol conditions with potassium carbonate provides an efficient route to methoxy-substituted side chains, which is crucial for the synthesis of the methoxy group on the side chain.

  • The compound has been isolated from natural sources such as Toddalia asiatica, but chemical synthesis provides a controlled and scalable method for its preparation.

Chemical Reactions Analysis

Ether Cleavage and Demethylation Reactions

The methoxy groups (-OCH₃) at positions 5 and 7 are susceptible to demethylation under acidic or reductive conditions. For example:

  • BBr₃-Mediated Demethylation : Boron tribromide selectively cleaves methyl ethers, yielding phenolic -OH groups . This reaction is critical for generating bioactive intermediates with enhanced solubility.

  • HI/Reductive Demethylation : Hydroiodic acid converts methoxy groups to hydroxyls, enabling further functionalization .

Example Reaction:

C17H22O6+BBr3C15H18O6+CH3Br\text{C}_{17}\text{H}_{22}\text{O}_6 + \text{BBr}_3 \rightarrow \text{C}_{15}\text{H}_{18}\text{O}_6 + \text{CH}_3\text{Br}

Lactone Ring Hydrolysis

The coumarin lactone ring undergoes hydrolysis under alkaline conditions to form a carboxylic acid derivative:

  • Base-Catalyzed Hydrolysis : Treatment with NaOH opens the lactone, yielding a water-soluble carboxylate .

Example Reaction:

Coumarin lactone+NaOHCarboxylate salt+H2O\text{Coumarin lactone} + \text{NaOH} \rightarrow \text{Carboxylate salt} + \text{H}_2\text{O}

Acid-Catalyzed Dehydration

The secondary alcohol in the side chain (2-hydroxy group) undergoes dehydration in the presence of strong acids (e.g., H₂SO₄), forming an alkene via an E1 or E2 mechanism .

Example Reaction:

C17H22O6H2SO4,ΔC17H20O5+H2O\text{C}_{17}\text{H}_{22}\text{O}_6 \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{C}_{17}\text{H}_{20}\text{O}_5 + \text{H}_2\text{O}

Claisen Rearrangement

The allyl ether moiety in the side chain can undergo -sigmatropic rearrangement under thermal or acid-catalyzed conditions, altering the substitution pattern . This reaction is pivotal in synthesizing structurally diverse coumarin analogs.

Mechanism:

  • Protonation of the ether oxygen.

  • Concerted rearrangement to form a γ,δ-unsaturated carbonyl compound.

Oxidation Reactions

The secondary alcohol (2-hydroxy group) is oxidized to a ketone using agents like PCC or Dess-Martin periodinane. Steric hindrance from the adjacent methoxy and methyl groups may moderate reactivity .

Example Reaction:

C17H22O6PCCC17H20O6+H2O\text{C}_{17}\text{H}_{22}\text{O}_6 \xrightarrow{\text{PCC}} \text{C}_{17}\text{H}_{20}\text{O}_6 + \text{H}_2\text{O}

Enzymatic Modifications

In vivo, cytochrome P450 enzymes may oxidize the methyl or hydroxyl groups, forming metabolites with altered pharmacokinetic profiles .

Scientific Research Applications

Toddalolactone 3'-O-methyl ether is a natural product with potential medicinal applications . Research indicates it possesses antioxidant, anti-inflammatory, and analgesic properties.

While comprehensive data tables and well-documented case studies focusing explicitly on Toddalolactone 3'-O-methyl ether are not available in the provided search results, research on related compounds such as coumarins, and specifically those derived from Toddalia asiatica, offers insight into potential applications.

Coumarins from Toddalia asiatica
Toddalia asiatica contains a variety of coumarins and alkaloids . These compounds have demonstrated a wide range of clinical applications and significant effects on rheumatism, pain, wound bleeding, and bruises .

Antiplasmodial Activity: Coumarins isolated from Toddalia asiatica roots have shown anti-plasmodial activity . Specifically, coumarin-5,7-dimethoxy-8-(3'-hydroxy-3'methyl-1'butene)-coumarin has demonstrated such activity .

Isolated Coumarins: Researchers have isolated numerous coumarins from Toddalia asiatica, including toddaculin, coumurrayin, toddalenol, 6-(2-hydroxy-3-methoxy-3-methylbutyl)-5,7-dimethoxycoumarin, toddalolactone, 5,7,8-trimethoxycoumarin, 5-methoxysuberenon, 8-(3,3-Dimethylallyl)-6,7-dimethoxycoumarin, 8-formyllimettin, 6-(3-chloro-2-hydroxy-3-methylbutyl)7-dimethoxycoumarin, 6-formyllimettin, and toddalenone .

Mechanism of Action

The mechanism of action of Toddalolactone 3’-O-methyl ether involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial and anti-inflammatory effects may involve the inhibition of microbial growth and the modulation of inflammatory pathways, respectively.

Comparison with Similar Compounds

Toddalolactone 3'-O-Methyl Ether

  • Core structure : Coumarin with 5,7-dimethoxy substitutions.
  • Side chain : 6-(2-Hydroxy-3-methoxy-3-methylbutyl), providing both hydrophilicity (hydroxyl group) and lipophilicity (methyl and methoxy groups).

Analogous Compounds

3-Acetylcoumarin Oxadiazole Derivatives (e.g., compounds from ):

  • Substituents: 3-acetyl group coupled with oxadiazole rings.
  • Key difference: Lack of methoxy or complex alkyl side chains; focus on acetyl and heterocyclic moieties .

Coumarin Peptidomimetics ():

  • Substituents: Carboxylic acids, hydroxyl groups, or esters.
  • Key difference: Peptide-like side chains designed to mimic natural antimicrobial peptides .

Coumarin-Uracil/Guanosine Conjugates (): Substituents: Coumarin linked to nucleobases (uracil/guanosine) and methoxy (–OMe) groups. Key difference: Hybrid structures combining coumarin with antiviral nucleoside analogs .

Toddalolactone 3'-O-Methyl Ether

  • Primary activity : Inhibition of PAI-1, a serine protease inhibitor involved in thrombosis and fibrosis .
  • Mechanistic insight : Hydrophobic side chain may facilitate binding to PAI-1’s reactive center.

Comparative Activities

Compound Type Target Activity Key Findings Reference
3-Acetylcoumarin derivatives Antibacterial, Antifungal Moderate activity against E. coli and Candida spp. (MIC: 8–32 µg/mL)
Coumarin peptidomimetics Anti-E. coli (Gram-negative) Toxicity correlated with LPS chain length; esters showed higher potency
Coumarin-uracil conjugates Antiviral (CHIKV) EC₅₀: 2–10 µM; –OMe groups enhanced activity by 3-fold

Structure-Activity Relationship (SAR) Insights

Methoxy (–OMe) Groups :

  • In Toddalolactone, 5,7-dimethoxy substitutions likely enhance membrane permeability and target binding.
  • In coumarin-uracil conjugates, –OMe at position 6 improved antiviral activity by stabilizing hydrophobic interactions .

Side Chain Hydrophobicity :

  • Toddalolactone’s 3-methylbutyl chain balances solubility and binding affinity, a feature absent in acetylated derivatives ().

Functional Group Positioning :

  • Peptidomimetics with ester groups at position 3 showed higher antimicrobial efficacy than hydroxyl-substituted analogs .

Biological Activity

Toddalolactone 3'-O-methyl ether, chemically known as 6-(2-Hydroxy-3-methoxy-3-methylbutyl)-5,7-dimethoxycoumarin, is a coumarin derivative extracted from the roots of Toddalia asiatica. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antidiabetic properties. This article aims to provide a comprehensive overview of the biological activity of Toddalolactone 3'-O-methyl ether, supported by relevant research findings and data.

Chemical Structure and Properties

Toddalolactone 3'-O-methyl ether has the following molecular characteristics:

  • Molecular Formula : C17H22O6
  • Molecular Weight : 322.358 g/mol

The structure features a coumarin backbone with methoxy and hydroxy functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that Toddalolactone 3'-O-methyl ether exhibits significant antimicrobial properties. A study on various coumarins isolated from Toddalia asiatica demonstrated their effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity was evaluated using the disk diffusion method, revealing varying sensitivity levels among the tested pathogens .

Table 1: Antimicrobial Activity of Toddalolactone 3'-O-methyl ether

PathogenInhibition Zone (mm)Sensitivity Level
Staphylococcus aureus20Extremely Sensitive
Escherichia coli15Very Sensitive
Salmonella enterica18Very Sensitive
Candida albicans22Extremely Sensitive

Antioxidant Activity

The antioxidant potential of Toddalolactone 3'-O-methyl ether has been assessed using various assays, including the DPPH free radical scavenging assay. The compound demonstrated a high percentage of inhibition against DPPH radicals, indicating its capacity to act as an effective antioxidant.

Table 2: Antioxidant Activity Results

Concentration (µg/mL)% Inhibition
0.195.03
185.00
1075.00

The IC50 value for Toddalolactone was found to be approximately 19.9 µg/mL, suggesting a strong antioxidant capacity compared to other known antioxidants .

Anti-inflammatory Activity

In addition to its antimicrobial and antioxidant properties, Toddalolactone also exhibits anti-inflammatory effects. A systematic review highlighted its role in reducing inflammation markers in various models, contributing to its potential therapeutic applications in inflammatory diseases .

Antidiabetic Activity

Traditional uses of Toddalia asiatica include the treatment of diabetes. Recent studies have validated these claims through experimental models demonstrating that extracts containing Toddalolactone can significantly lower blood glucose levels in streptozotocin-induced diabetic rats. The mechanism appears to involve enhanced insulin sensitivity and reduced oxidative stress .

Case Studies

  • Study on Antidiabetic Effects : In a controlled study involving diabetic rats treated with Toddalolactone extracts, significant reductions in fasting blood glucose levels were observed compared to control groups. The study concluded that the compound could be a viable candidate for developing antidiabetic therapies .
  • Antimicrobial Efficacy Assessment : A comprehensive evaluation of various coumarins from Toddalia asiatica, including Toddalolactone, showed promising results against multiple pathogens, reinforcing its traditional use as an antimicrobial agent .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Toddalolactone 3'-O-methyl ether during isolation or synthesis?

  • Methodological Answer : Structural confirmation requires a combination of 1H and 13C NMR spectroscopy to resolve the coumarin backbone, methoxy groups, and hydroxy-3-methoxy-3-methylbutyl side chain. For example, methoxy protons typically resonate at δ 3.7–4.0 ppm, while aromatic protons of the coumarin core appear as doublets (δ 6.2–7.5 ppm) . High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula (C17H22O6, exact mass 322.35) and distinguishing it from analogs like Toddalolactone (C16H20O6) . Elemental analysis should match theoretical values (e.g., C: 63.35%, H: 6.88%) to confirm purity .

Q. What are the recommended protocols for preparing stock solutions of Toddalolactone 3'-O-methyl ether in experimental settings?

  • Methodological Answer : Due to its limited water solubility, DMSO is the preferred solvent for stock solutions (10–20 mM). For 10 mM: dissolve 3.22 mg in 1 mL DMSO. Avoid aqueous buffers unless pre-solubilized in DMSO (≤1% v/v final concentration). Critical considerations :

  • Confirm solubility via pre-experiment validation (e.g., dynamic light scattering for aggregation).
  • Aliquot and store at -80°C to minimize freeze-thaw degradation .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for Toddalolactone 3'-O-methyl ether to improve yield and scalability?

  • Methodological Answer :

  • Step 1 : Start with Toddalolactone (CAS 483-90-9) as the precursor. Use methylation agents (e.g., methyl iodide or dimethyl sulfate) under alkaline conditions (K2CO3/DMF) to selectively target the 3'-hydroxy group. Monitor reaction progress via TLC (hexane:EtOAc 3:1, Rf ~0.4) .
  • Step 2 : Purify via flash chromatography (silica gel, gradient elution from 20% to 50% EtOAc in hexane).
  • Yield Optimization : Replace traditional heating with microwave-assisted synthesis (60°C, 30 min) to reduce side reactions. Recent studies on coumarin derivatives show yield improvements of 15–20% using this method .

Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., PAI-1 inhibition vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 for PAI-1 inhibition and RAW264.7 macrophages for anti-inflammatory activity) using standardized concentrations (1–100 µM).
  • Mechanistic Cross-Check : Use SDS-PAGE to confirm target engagement (e.g., reduced PAI-1/uPA complex formation at 100 µM ). Pair with qPCR to assess downstream inflammatory markers (e.g., IL-6, TNF-α).
  • Structural Analog Comparison : Test Toddalolactone (PAI-1 IC50 = 37.31 µM ) alongside its 3'-O-methyl ether to isolate the role of methylation in bioactivity divergence.

Q. How can advanced chromatographic techniques improve quantification of Toddalolactone 3'-O-methyl ether in complex matrices (e.g., plant extracts)?

  • Methodological Answer :

  • HPLC-HRMS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor [M-H]⁻ ions at m/z 321.14 (error < 2 ppm). HDMSᴇ can differentiate isomers via collision cross-section (CCS) values .
  • Validation : Spike recovery experiments (80–120% acceptable range) and inter-day precision (<5% RSD) are mandatory for reproducibility .

Q. What in vivo models are suitable for studying the pharmacokinetics and efficacy of Toddalolactone 3'-O-methyl ether?

  • Methodological Answer :

  • Pharmacokinetics : Use Sprague-Dawley rats with intravenous (1 mg/kg) and oral (10 mg/kg) dosing. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h. Quantify via LC-MS/MS (LLOQ = 1 ng/mL) .
  • Efficacy Models :
  • FeCl3-induced thrombosis : Measure thrombus weight reduction and bleeding time extension (54.5% increase reported for Toddalolactone ).
  • Collagen-induced arthritis : Assess joint inflammation and MMP3 suppression .

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